N(6)-(Amido-3-propyl)adenosine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
104124-24-5 |
|---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
388.81 g/mol |
IUPAC Name |
4-[[9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanamide;hydrochloride |
InChI |
InChI=1S/C14H20N6O5.ClH/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14;/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18);1H/t7-,10-,11-,14+;/m1./s1 |
InChI Key |
ANKQVAAKIRTOAJ-ZIDHJXBMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCC(=O)N.Cl |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl |
Synonyms |
Agr 529 Agr-529 N(6)-(amido-3-propyl)adenosine |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of N 6 Amido 3 Propyl Adenosine
Adenosine (B11128) Receptor Affinity and Selectivity Profiling
The interaction of N6-substituted adenosine derivatives with adenosine receptors (ARs) is highly dependent on the nature of the substituent at the N6-position of the adenine (B156593) ring. This dictates the affinity, selectivity, and efficacy of the compound at the four receptor subtypes: A1, A2A, A2B, and A3.
The A1 adenosine receptor generally tolerates a wide range of substituents at the N6-position. Structure-activity relationship studies show that the A1 receptor has a significant tolerance for bulk in the N6 region, retaining affinity for N6-cycloalkyl and even some N6-tertiary alkyl adenosine derivatives. nih.gov For N6-substituted analogs with aliphatic chains, potency at the A1 receptor can be significant. nih.gov
In a study of closely related N6-(omega-aminoalkyl)adenosines, the length of the alkyl chain was shown to influence receptor affinity. nih.gov While most compounds in that series acted as full agonists at the A1 receptor, the analogue N6-3-aminopropyladenosine—structurally very similar to N(6)-(Amido-3-propyl)adenosine—was identified as a partial agonist at A1 receptors. nih.gov This suggests that a propyl chain with a terminal functional group, such as an amino or amido group, may confer partial agonist activity at this receptor subtype.
The affinity and activity of N6-substituted adenosines at A2 receptors (primarily the A2A subtype) are also dictated by the N6-substituent. Generally, the most potent agonists at A2A receptors feature an N6-phenethyl group or a similar heteroarylethyl substituent. nih.gov In a comparative study, many N6-cycloalkyladenosines that were active at A1 receptors were found to be inactive at the coronary A2 receptor. nih.gov
For the N6-(omega-aminoalkyl)adenosine series, A2 receptor affinities were found to be comparable to the low-affinity state of the A1 receptor. nih.gov Most of these compounds were full agonists, similar in efficacy to the reference agonist (-)-N6-(R-phenylisopropyl)adenosine. nih.gov However, the chain length proved to be a critical factor for efficacy, as N6-12-aminododecyladenosine was found to be a partial agonist at A2 receptors, indicating that extending the alkyl chain can modulate functional activity. nih.gov
The A3 adenosine receptor is particularly sensitive to the structure of the N6-substituent, where small changes can significantly alter affinity and switch a compound from an agonist to an antagonist. nih.gov The chemical properties of the modification at the N6 position have a profound impact on the potency of receptor activation. biorxiv.orgbiorxiv.org
Studies on a wide range of N6-substituted adenosine derivatives have revealed several key trends for A3 receptor interaction:
N6-Alkyl Substituents: Small N6-alkyl groups tend to be associated with selectivity for the human A3AR over the rat A3AR. However, introducing multiple points of branching on the alkyl chain is associated with decreased efficacy at the human A3AR. nih.gov
N6-Cycloalkyl Substituents: N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring system typically act as full agonists at the human A3AR. In contrast, those with six or more carbons in the ring are generally partial agonists. nih.gov
N6-Arylmethyl Substituents: Analogues with N6-arylmethyl groups, such as substituted benzyl (B1604629) groups, often exhibit greater potency in binding to A1 and A3 receptors compared to A2A receptors. Their functional activity can range from partial to full agonism at A3ARs. nih.gov
Interestingly, some compounds that are potent agonists at other receptors can act as antagonists at the A3 receptor. For example, DPMA, a potent A2AAR agonist, is a moderately potent antagonist at the human A3AR. nih.gov
| N6-Substituent Class | General Effect on hA3AR Efficacy | Reference |
|---|---|---|
| Small Alkyl Groups | Associated with selectivity; branching decreases efficacy | nih.gov |
| Cycloalkyl (≤5 carbons) | Full Agonists | nih.gov |
| Cycloalkyl (≥6 carbons) | Partial Agonists | nih.gov |
| Arylmethyl (e.g., Benzyl) | Variable (Partial to Full Agonism) | nih.gov |
Structural Determinants of Receptor Binding and Activation (Structure-Activity Relationships)
The potency, selectivity, and efficacy of adenosine derivatives are governed by the interplay of different structural components of the molecule, primarily the N6-substituent and the ribose moiety.
The structure of the N6-substituent is a primary determinant of adenosine receptor subtype selectivity. nih.gov Hydrophobic modifications at this position are known to significantly enhance A3R selectivity. biorxiv.orgbiorxiv.org
For A1 Receptors: This subtype demonstrates greater stereoselectivity and bulk tolerance compared to A2 receptors. nih.gov Potent A1 agonists can be achieved with N6-cycloalkyl and bicycloalkyl groups. acs.org
For A2A Receptors: High potency is often linked to the presence of an N6-phenethyl moiety or similar structures. nih.gov
For A3 Receptors: Selectivity is driven by specific hydrophobic interactions. biorxiv.orgbiorxiv.org Small structural changes can have dramatic effects; for instance, N6-methyladenosine (m6A) and N6-isopentenyladenosine (i6A) are selective A3R activators, while N6,N6-dimethyladenosine shows very weak activation. biorxiv.org The length of a 5'-substituent can also influence A3R selectivity, with a methylamino group conferring higher selectivity than an ethylamino group. biorxiv.org Dual-acting A1/A3 agonists have been identified among N6-arylmethyl and N6-phenylethyl derivatives. nih.gov
| Receptor Subtype | Favored N6-Substituent Characteristics for High Potency/Selectivity | Reference |
|---|---|---|
| A1 | Cycloalkyl, bicycloalkyl, and other bulky aliphatic groups | nih.govacs.org |
| A2A | Phenethyl or similar heteroarylethyl groups | nih.gov |
| A3 | Small or specific hydrophobic groups (e.g., methyl, isopentenyl, substituted benzyl) | nih.govbiorxiv.orgbiorxiv.org |
While the N6-position is critical for selectivity, the ribose moiety is essential for determining the intrinsic efficacy of the ligand (i.e., whether it acts as an agonist or antagonist). Modifications to the ribose ring can profoundly impact how the molecule interacts with and activates the receptor.
The ribose C-5' position can tolerate certain substitutions, such as a 5'-carboxamido group, which is a feature of the potent but non-selective AR agonist NECA. acs.org More specifically for A3 receptors, it has been shown that both the 2'- and 3'-hydroxyl groups on the ribose moiety contribute to binding and activation. The 2'-hydroxyl group appears to be more essential for this activity.
Furthermore, constraining the conformation of the ribose ring has a significant impact on activity. By using a fused cyclopropane (B1198618) ring to lock the pseudosugar ring into either a "Northern" (N) or "Southern" (S) conformation, researchers have demonstrated that the receptor's recognition is conformation-dependent. For certain derivatives, an (N)-conformation is strongly favored for agonist activity at P2Y1 receptors, a related purinergic receptor type. This principle of conformational constraint influencing efficacy is a key area of research in the development of selective agonists and antagonists for all adenosine receptor subtypes.
Insights from Ligand Docking and Homology Modeling Studies of Adenosine Receptors
Computational methods such as ligand docking and homology modeling have provided significant insights into the binding of N(6)-substituted adenosine analogues to adenosine receptors (ARs). Due to the challenges in crystallizing G protein-coupled receptors (GPCRs), homology models are frequently constructed using the crystal structure of a related receptor as a template, such as the A2A adenosine receptor. nih.govacs.org These models help elucidate the key interactions within the ligand-binding pocket.
For the A1 adenosine receptor, modeling studies based on the bacteriorhodopsin structure have been used to create a three-dimensional representation of its seven transmembrane helices. nih.gov Docking studies with N(6)-substituted analogues, like the high-affinity ligand N(6)-cyclopentyladenosine (CPA), have suggested that the binding site is a pore with distinct hydrophobic and hydrophilic regions. nih.gov The N(6)-substituent of adenosine agonists typically binds in a hydrophobic region, allowing for van der Waals interactions. nih.gov The adenine and ribose portions of the molecule are thought to coordinate with more hydrophilic residues, such as histidine, serine, and threonine. nih.govacs.org Specifically, interactions with residues like Asn250 in transmembrane domain 6 (TM6) and Phe168 in the extracellular loop 2 (EL2) are considered crucial for agonist binding at the A3 receptor. acs.org
Homology models of the A3 adenosine receptor have been developed using the human A2AAR crystal structure as a template. nih.gov These models are then used for docking studies with known A3 antagonists and agonists to define the pharmacophore and understand structure-activity relationships. nih.govacs.org Such studies have indicated that subtle chemical modifications to a ligand can shift its pharmacological profile from an antagonist to an agonist. acs.orgnih.gov For instance, the ability to form hydrogen bonds with specific residues like Thr94 and His272 in TM3 and TM7, respectively, may be critical for inducing the conformational change required for receptor activation. nih.gov
These computational approaches allow for the prediction of binding modes and affinities, guiding the rational design of novel, subtype-selective adenosine receptor ligands. acs.orgsemanticscholar.org
Key Interacting Residues in Adenosine Receptor Binding
| Receptor Subtype | Key Residue(s) | Location | Interaction Type | Reference |
| A1 | Histidine, Serine, Threonine | Binding Pocket | Coordination of purine (B94841)/ribose | nih.gov |
| A3 | Phe168 | EL2 | π–π stacking with adenine | acs.org |
| A3 | Asn250 | TM6 | H-bond with adenine | acs.org |
| A3 | Thr94 | TM3 | H-bond with ligand substituent | nih.gov |
| A3 | His272 | TM7 | H-bond with ligand substituent | acs.orgnih.gov |
Receptor Signaling Cascades Activated by this compound Analogues
Modulation of G-Protein Coupled Signaling Pathways (e.g., Adenylyl Cyclase)
Adenosine receptors are classic examples of G protein-coupled receptors (GPCRs), and their activation by agonists, including this compound and its analogues, initiates intracellular signaling cascades. acs.org The specific pathway modulated depends on the receptor subtype and the type of G protein it couples to. The four adenosine receptor subtypes are primarily linked to two opposing pathways involving the enzyme adenylyl cyclase. frontiersin.org
The A2A and A2B receptors preferentially couple to the stimulatory G protein, Gs. frontiersin.orgnih.gov Activation of these receptors by an agonist leads to the Gs alpha subunit activating adenylyl cyclase. youtube.com This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.orgquora.com The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). frontiersin.orgwikipedia.org
Conversely, the A1 and A3 receptors typically couple to the inhibitory G protein, Gi. mdpi.com When an agonist binds to these receptors, the Gi alpha subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP production. youtube.com This reduction in cAMP levels attenuates PKA activity. frontiersin.org The efficacy of N(6)-substituted adenosine derivatives at the human A3 receptor has been evaluated by measuring their ability to inhibit forskolin-stimulated cAMP accumulation. nih.gov
Therefore, this compound analogues can either stimulate or inhibit adenylyl cyclase, depending on their selectivity for A2-type or A1/A3-type receptors, respectively. researchgate.net
Adenosine Receptor G-Protein Coupling and Effect on Adenylyl Cyclase
| Receptor Subtype | Primary G-Protein | Effect on Adenylyl Cyclase | Consequence | Reference |
| A1 | Gi/o | Inhibition | ↓ cAMP | mdpi.com |
| A2A | Gs | Stimulation | ↑ cAMP | frontiersin.orgnih.gov |
| A2B | Gs | Stimulation | ↑ cAMP | frontiersin.org |
| A3 | Gi/o | Inhibition | ↓ cAMP | acs.orgmdpi.com |
Intracellular Signaling Intermediates (e.g., Kinases, Phosphatases)
The signaling cascades initiated by the activation of adenosine receptors by analogues of this compound involve a variety of intracellular intermediates, primarily protein kinases. The modulation of cAMP levels directly impacts the activity of cAMP-dependent protein kinase (PKA). spandidos-publications.com In pathways involving A2A and A2B receptors, the elevation of cAMP leads to the activation of PKA, which then phosphorylates numerous substrate proteins on serine and threonine residues, altering their function and leading to a cellular response. wikipedia.orgwikipedia.org Conversely, activation of A1 and A3 receptors suppresses PKA activity by reducing cAMP levels. mdpi.com
Beyond the canonical cAMP/PKA pathway, adenosine receptors can also signal through other kinase cascades. mdpi.comnih.gov Activation of various adenosine receptor subtypes has been shown to modulate the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK1/2), p38, and JNK. nih.govnih.gov For instance, A3AR stimulation can lead to the activation of ERK1/2. nih.gov
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important cascade influenced by adenosine receptor activation. nih.govnih.gov Studies have shown that A2aR and A3R activation can lead to the phosphorylation and activation of PI3K and Akt, which are critical in cell survival and proliferation. nih.govmolbiolcell.org
Furthermore, some N(6)-substituted adenosine analogues have been identified as inhibitors of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.net These compounds were found to potently suppress both constitutive and cytokine-induced activation of the JAK2/STAT3 pathway in cancer cells, demonstrating that adenosine analogues can have effects on kinase pathways independent of adenosine receptors. nih.govresearchgate.net
Allosteric Modulation Effects on Adenosine Receptors
Allosteric modulators represent an alternative approach to influencing adenosine receptor function. Unlike orthosteric agonists that bind directly to the adenosine binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. frontiersin.org This binding can induce a conformational change that alters the affinity and/or efficacy of the endogenous agonist, adenosine, or other orthosteric ligands. nih.gov
Positive allosteric modulators (PAMs) enhance the effects of orthosteric agonists. frontiersin.org They can increase the agonist's binding affinity or potentiate its functional response, often without having intrinsic agonist activity themselves. pnas.org This "fine-tuning" of the receptor response is a key advantage, as PAMs would primarily exert their effects only when and where the endogenous agonist (adenosine) is present at elevated levels, such as in tissues experiencing stress or injury. frontiersin.orgfrontiersin.org
Several classes of allosteric enhancers have been identified for A1 and A3 adenosine receptors. For the A1 receptor, 2-amino-3-benzoylthiophenes like PD 81,723 are well-characterized PAMs that have been shown to slow the dissociation rate of agonists. nih.govfrontiersin.org For the A3 receptor, derivatives of 3-(2-pyridinyl)isoquinoline and 1H-imidazo[4,5-c]quinolin-4-amine (e.g., LUF6000) have been identified as allosteric enhancers. nih.govnih.gov These compounds can slow the dissociation of an agonist radioligand and enhance the agonist's ability to inhibit cAMP production. nih.govnih.gov Studies using chimeric receptors suggest that the binding site for these A3 PAMs is located on the cytosolic interface of the receptor. dtic.mil This approach offers the potential for greater subtype selectivity, as allosteric sites are generally less conserved across receptor subtypes than the orthosteric binding pocket. frontiersin.org
Examples of Adenosine Receptor Allosteric Modulators
| Compound | Receptor Target | Class | Effect | Reference |
| PD 81,723 | A1 | PAM | Enhances agonist binding and function | nih.govfrontiersin.org |
| TRR469 | A1 | PAM | Potently increases agonist affinity | frontiersin.org |
| VUF5455 | A3 | PAM | Slows agonist dissociation, enhances functional effect | nih.govresearchgate.net |
| LUF6000 | A3 | PAM | Enhances agonist efficacy | nih.gov |
Cellular and in Vitro Bioactivity of N 6 Amido 3 Propyl Adenosine Analogues
Effects on Cellular Metabolism and Function
Regulation of Lipolysis in Adipose Cells (in vitro studies)
N(6)-substituted adenosine (B11128) analogues are recognized as potent inhibitors of lipolysis in the adipose tissue of both animals and humans. nih.gov This inhibitory action is primarily mediated through their agonist activity at A1 purinergic receptors. nih.gov The activation of A1 receptors, which are coupled to Gi/o proteins, leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and consequently reduced activity of protein kinase A (PKA). frontiersin.org This cascade effectively suppresses the breakdown of fats in adipocytes. biorxiv.org
In vitro studies using isolated human adipocytes have demonstrated that adenosine inhibits isoproterenol-stimulated lipolysis. nih.gov One specific analogue, N(6)-(Amido-3-propyl)adenosine hydrochloride (also known as Agr 529), has been identified as a powerful inhibitor of lipolysis. nih.gov Research attributes this effect to the interaction of the molecule with A1 purinergic receptors on adipose tissue. nih.gov The antilipemic effect of Agr 529 involves a decrease in plasma fatty acids, phospholipids, and triglycerides. nih.gov
Table 1: Effect of this compound (Agr 529) on Plasma Lipids
| Lipid Component | Effect of Agr 529 Administration | Primary Mechanism |
|---|---|---|
| Fatty Acids | Decrease | Interaction with A1 purinergic receptors nih.gov |
| Phospholipids | Decrease | Interaction with A1 purinergic receptors nih.gov |
| Triglycerides | Decrease | Interaction with A1 purinergic receptors nih.gov |
Interaction with Cellular Nucleoside Transporters (e.g., ENTs)
The cellular uptake and extracellular concentration of adenosine and its analogues are regulated by nucleoside transporters (NTs). These transporters are categorized into two main families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). frontiersin.org ENTs, such as ENT1 and ENT2, are broadly distributed and play a crucial role in maintaining nucleoside homeostasis by facilitating the bidirectional transport of nucleosides across the plasma membrane, thus regulating the levels of adenosine available to activate cell surface receptors. frontiersin.orgfrontiersin.org
ENTs are integral to purinergic signaling; by controlling the extracellular concentration of adenosine, they influence the activation of adenosine receptors. frontiersin.org For instance, increased neuronal activity can lead to higher intracellular adenosine levels, which then exit the cell via ENTs, raising extracellular concentrations. mdpi.com Studies on human cerebral microvessels have shown they are particularly rich in the adenosine transporter moiety. nih.gov While specific transport studies for this compound are not detailed, its action as an adenosine analogue implies its extracellular concentration and subsequent receptor interaction are influenced by the activity of these transporters. The ENT4 transporter, also known as the plasma membrane monoamine transporter (PMAT), is another transporter capable of adenosine uptake, particularly under acidic conditions like those found in ischemic tissue. solvobiotech.com
Impact on Cellular Growth and Homeostasis
Modulation of Cell Cycle Progression in Specific Cell Types by Adenosine Receptor Agonists
Adenosine receptor agonists have been shown to modulate cell cycle progression, often in a receptor-specific manner. Activation of the A3 adenosine receptor, in particular, has been linked to impaired cell cycle progression in certain cell types. nih.gov
In studies using Chinese hamster ovary (CHO) cells transfected with the human A3 receptor, selective A3 agonists like N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) and its derivative Cl-IB-MECA, led to significantly impeded cell growth. nih.govresearchgate.net Flow-cytometric analysis revealed that this was due to markedly impaired cell cycle progression, with a noted reduction in bromodeoxyuridine incorporation into the nuclei, rather than apoptosis or necrosis. nih.gov In some contexts, A3 receptor activation has been associated with cell arrest at the G2/M phase of the cell cycle. researchgate.net
Furthermore, adenosine signaling has been observed to affect the cell cycle in other models. In ex vivo studies on erythroid precursors, adenosine treatment resulted in cell accumulation in the G1 phase and a delayed progression into the S and G2/M phases. haematologica.org This effect was linked to the activation of the p53 pathway. haematologica.org
Influence on Cell Proliferation and Viability
The influence of adenosine analogues on cell proliferation and viability is complex and can be contradictory, depending on the cell type, the specific receptor subtype activated, and the cellular context. plos.orgnih.gov
Activation of A3 adenosine receptors by agonists has been shown to reduce the number of cells in both CHO and HEK293 cell lines transfected with the A3 receptor. nih.govresearchgate.net In contrast, studies on human melanoma cells (A375) revealed a dual role for adenosine receptors: A2A receptor stimulation decreased cell viability and clone formation, while A3 receptor activation counteracted this A2A-induced cell death and promoted cell survival, although it also reduced cell proliferation. nih.gov
The cytotoxic potential of adenosine and its analogues can also be influenced by the metabolic state of the cell. Adenosine treatment can be cytotoxic to cells under normal ATP conditions but cytoprotective when intracellular ATP levels are low. plos.org Research on various cancer cell lines has demonstrated that N(6)-substituted adenosine derivatives can inhibit cell proliferation. For example, N(6)-cycloalkyl-3'-C-methylribonucleosides were found to inhibit the proliferation of K562 leukemia cells. researchgate.net Additionally, blocking the A2B receptor has been shown to inhibit the growth of renal cell carcinoma cells in vitro. jcancer.org
Table 2: Effects of Adenosine Receptor Activation on Cell Proliferation and Viability
| Cell Line | Receptor Activated | Agonist/Antagonist | Effect | Reference |
|---|---|---|---|---|
| A3R-CHO | A3 | IB-MECA, Cl-IB-MECA | Reduced cell number, impaired growth | nih.govresearchgate.net |
| A375 Melanoma | A2A | Selective Agonist | Reduced cell viability | nih.gov |
| A375 Melanoma | A3 | Selective Agonist | Counteracted A2A-induced death, reduced proliferation | nih.gov |
| Renal Carcinoma (769-P, Caki-1) | A2B | MRS1754 (Antagonist) | Inhibited cell proliferation | jcancer.org |
Mechanisms of Specific Receptor-Mediated Cellular Responses
The diverse biological activities of this compound and its analogues are a direct result of their ability to selectively activate different adenosine receptor subtypes, each coupled to distinct intracellular signaling pathways.
A1 Receptor-Mediated Effects: The antilipolytic action of this compound (Agr 529) in adipocytes is attributed to its agonist activity at A1 receptors. nih.gov A1 receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to lower intracellular cAMP levels and reduced lipolysis. frontiersin.org
A2 Receptor-Mediated Effects: this compound has also been shown to act on A2 receptors in the pituitary, leading to an increase in plasma corticosterone (B1669441). nih.gov A2A and A2B receptors are typically coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase cAMP levels. mdpi.com In cardiac fibroblasts, activation of the A2B receptor by an adenosine analogue was found to induce the secretion of the inflammatory cytokine IL-6 through a pathway involving protein kinase C-delta (PKC-δ) and p38 MAP kinase. nih.gov
A3 Receptor-Mediated Effects: A3 receptor activation is linked to multiple cellular responses. In airway epithelial cells, an A3 agonist was shown to enhance mucociliary clearance by stimulating ciliary motility through a Ca2+-dependent mechanism. nih.gov In transfected CHO cells, A3 activation leads to impaired cell cycle progression. nih.gov In human melanoma cells, A3 signaling provides a survival signal that can counteract A2A-mediated cell death. nih.gov Like A1 receptors, A3 receptors are often coupled to Gi proteins, inhibiting cAMP accumulation. frontiersin.org
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation/Code |
|---|---|
| This compound hydrochloride | Agr 529 |
| (Carboxamido-3-propylamino)-6-(triproprionyl)2',3',5'beta(D-ribosyl)-9-purine | Agr 540 |
| N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide | IB-MECA |
| 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide | Cl-IB-MECA |
| Adenosine-5′-N-ethyluronamide | NECA |
| N6-(phenylisopropyl)adenosine | |
| N-cyclopentyladenosine | CPA |
| 8-(p-sulfophenyl)-theophylline | |
| Resveratrol | RSV |
| Guanosine (B1672433) | GUO |
Activation of Peroxisome Proliferator-Activated Receptors (PPARs) by Adenosine Ligands
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation. mdpi.com Adenosine analogues have been identified as modulators of PPAR activity, exhibiting a polypharmacological profile that extends beyond their well-known interaction with adenosine receptors. nih.govresearcher.life
Studies have shown that certain N6-substituted adenosine analogues can directly bind to and modulate the activity of PPARγ and PPARδ. nih.govresearcher.life For instance, the A3 adenosine receptor (AR) agonist, N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), and related A3 AR antagonists have been found to function as both partial agonists of PPARγ and antagonists of PPARδ. nih.govresearcher.life This dual modulation is significant as these receptors play crucial roles in adipogenesis and lipid metabolism. mdpi.com
Further research has led to the discovery of 1'-homologated adenosine analogues that act as dual PPARγ/δ modulators without binding to adenosine receptors. nih.gov The design of these compounds was informed by the structural similarities between the nucleoside analogues and the known PPAR modulator, rosiglitazone. nih.gov The activity of these analogues is influenced by substitutions at various positions of the adenosine scaffold. For example, 2-chloro derivatives demonstrated dual receptor-binding affinity for both PPARγ and PPARδ, a characteristic that was absent in the corresponding 2-hydrogen derivatives. nih.gov Conversely, a 2-propynyl substitution maintained PPARγ affinity while preventing PPARδ binding, highlighting a potential pharmacophore for designing selective PPARγ ligands. nih.gov
The interaction between adenosine analogues and PPARs is also influenced by the conformation of the sugar moiety. The bioisosteric replacement of oxygen with selenium in the sugar ring of 4'-oxoadenosines was found to significantly enhance the binding affinity for PPARδ. nih.gov Molecular docking simulations suggest that the resulting 4'-selenoadenosine favors a "South" sugar conformation, which allows for additional hydrogen bond formation within the ligand-binding pocket of PPARδ. nih.gov
| Compound | Target | Activity | Reference |
|---|---|---|---|
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | PPARγ / PPARδ | Partial Agonist / Antagonist | nih.govresearcher.life |
| 1'-Homologated Adenosine Analogues (2-Cl derivatives) | PPARγ / PPARδ | Dual Modulator | nih.gov |
| 1'-Homologated Adenosine Analogues (2-Propynyl substitution) | PPARγ | Selective Modulator | nih.gov |
| 2-Chloro-N6-(3-iodobenzyl)-4'-selenoadenosine-5'-N-methyluronamide | PPARδ | Enhanced Binding Affinity | nih.gov |
Adiponectin Production Modulation in Mesenchymal Stem Cells
The modulation of PPARs by adenosine analogues has a direct impact on the production of adiponectin, a key adipokine involved in regulating glucose levels and fatty acid breakdown. Studies utilizing human bone marrow mesenchymal stem cells (hBM-MSCs) have demonstrated that adenosine analogues can significantly enhance adiponectin biosynthesis during adipogenesis. nih.govnih.gov
The adiponectin-promoting activity of these compounds is strongly correlated with their ability to bind to and modulate PPARγ and PPARδ. nih.govresearcher.life Both A3 AR agonists like IB-MECA and A3 AR antagonists have been shown to increase adiponectin production in hBM-MSCs. nih.gov This suggests that the effect on adiponectin is not directly mediated by the A3 adenosine receptor pathway, but rather through the off-target effects on PPARs. nih.gov
The phenotypic screening of truncated 1'-homologated adenosine analogues in the adipogenesis model of hBM-MSCs revealed that potent PPARγ/δ dual modulators significantly promoted lipid droplet formation and adiponectin secretion. nih.gov Specifically, compounds with a 2-chloro substitution, which exhibited dual PPARγ/δ binding, were effective at promoting adiponectin production, whereas analogues without this substitution were inactive. nih.gov The half-maximal effective concentration (EC50) values for adiponectin production for some of these dual modulators were in the micromolar range. nih.gov
The introduction of selenium into the sugar ring of adenosine derivatives, which enhances PPARδ binding, also leads to a significant enhancement of adiponectin biosynthesis during the adipogenesis of hBM-MSCs. nih.gov This further solidifies the link between the PPARδ-binding affinity of these adenosine analogues and their ability to stimulate adiponectin secretion. nih.gov
| Compound/Analogue Class | Effect on Adiponectin Production | Correlated Receptor Activity | Reference |
|---|---|---|---|
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | Significantly Increased | PPARγ / PPARδ Binding | nih.gov |
| A3 AR Antagonists | Promoted | PPARγ / PPARδ Binding | nih.gov |
| Truncated 1'-Homologated Adenosine Analogues (PPARγ/δ dual modulators) | Significantly Promoted | Dual PPARγ/δ Modulation | nih.gov |
| 4'-Selenoadenosine Derivatives | Significantly Enhanced | PPARδ Binding Affinity | nih.gov |
In Vivo Mechanistic Pharmacological Studies of N 6 Amido 3 Propyl Adenosine
Neuroendocrine System Modulation
N(6)-(Amido-3-propyl)adenosine, also known as Agr 529, demonstrates notable effects on the neuroendocrine system, specifically by modulating plasma corticosterone (B1669441) levels. nih.gov Research in rat models has shown that this adenosine (B11128) analog induces an increase in plasma corticosterone in a time- and dose-dependent manner. nih.gov Following intraperitoneal injection, a plateau in corticosterone levels is observed at a specific dose one hour after administration. nih.gov
Table 1: Effect of this compound on Plasma Corticosterone in Rats
| Experimental Condition | Observation | Implied Mechanism |
|---|---|---|
| Administration of this compound | Dose-dependent increase in plasma corticosterone. nih.gov | Activation of a hormonal pathway. nih.gov |
| Pre-treatment with 8-(p-sulfophenyl)-theophylline | Inhibition of the induced increase in corticosterone. nih.gov | Involvement of peripheral adenosine receptors. nih.gov |
| Administration in hypophysectomized rats | Absence of corticosterone increase. nih.gov | Essential role of the pituitary gland. nih.gov |
The investigation into the endocrine effects of this compound distinguishes between central and peripheral mechanisms of action. nih.gov Evidence strongly suggests that the compound's influence on plasma corticosterone is mediated through a peripheral pathway rather than direct action on the central nervous system. nih.gov
A key piece of evidence comes from the administration route. When this compound is injected directly into the cerebral ventricles (intracerebroventricularly), it fails to produce the increase in plasma corticosterone seen with systemic administration. nih.gov This indicates that the compound does not act on central brain structures to initiate the endocrine response. nih.gov
Systemic Metabolic Regulation
N(6)-substituted adenosine analogs, including this compound, are recognized as potent inhibitors of lipolysis in the adipose tissues of both animals and humans. nih.gov This antilipolytic effect is attributed to their agonist activity at A1 purine (B94841) receptors located on fat cells. nih.gov By activating these receptors, this compound effectively suppresses the breakdown of stored fats into free fatty acids. nih.gov This mechanism is a key component of its broader influence on systemic lipid metabolism. nih.gov The interaction with A1 purinergic receptors in adipose tissue is considered the foundational mechanism for the observed hypolipemic effects of the compound. nih.gov
Systemic administration of this compound in normal rats leads to a dose-dependent decrease in several circulating lipid fractions, an effect known as hypolipemia. nih.gov Intravenous administration results in reduced plasma concentrations of fatty acids, phospholipids, triglycerides, and total cholesterol. nih.gov This effect was observed to begin at a dose of 0.1 mg/kg and became highly significant at 3 mg/kg. nih.gov However, the compound appeared to have no significant effect on the cholesterol and triglycerides associated with high-density lipoproteins (HDL). nih.gov A kinetic study following a single intravenous injection showed that the antilipemic effect begins within 30 minutes, reaches its maximum impact at 2 hours, and persists for up to 8 hours. nih.gov
Table 2: Effect of Intravenous this compound on Plasma Lipids in Normal Rats
| Lipid Fraction | Effect | Onset of Effect | Peak Effect | Duration of Effect |
|---|---|---|---|---|
| Fatty Acids | Decreased. nih.gov | 30 minutes. nih.gov | 2 hours. nih.gov | Up to 8 hours. nih.gov |
| Phospholipids | Decreased. nih.gov | 30 minutes. nih.gov | 2 hours. nih.gov | Up to 8 hours. nih.gov |
| Triglycerides | Decreased. nih.gov | 30 minutes. nih.gov | 2 hours. nih.gov | Up to 8 hours. nih.gov |
| Total Cholesterol | Decreased. nih.gov | 30 minutes. nih.gov | 2 hours. nih.gov | Up to 8 hours. nih.gov |
| HDL Cholesterol | No apparent effect. nih.gov | N/A | N/A | N/A |
In addition to its effects on baseline lipid levels, this compound has demonstrated efficacy in normalizing pathologically elevated triglyceride levels. nih.gov Using a model of hypertriglyceridemia induced by the intravenous injection of Triton WR 1339, researchers observed that the compound could restore circulating triglyceride levels to normal values. nih.gov This restorative effect was seen in rabbits following intravenous administration and in rats after both intraperitoneal and oral administration. nih.gov These findings highlight the compound's potential to counteract conditions of acute hypertriglyceridemia, likely through its primary mechanism of inhibiting lipolysis via A1 receptor activation. nih.gov
Neuromodulatory Actions
This compound is recognized for its activity as an agonist at adenosine receptors, which are pivotal in regulating neuronal activity and synaptic transmission throughout the brain. nih.govnih.gov Adenosine itself is an endogenous neuromodulator that fine-tunes neurotransmission, and its effects are mediated by four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. d-nb.infouc.pt The neuromodulatory actions of adenosine and its analogues are typically inhibitory, primarily through the activation of A1 receptors, or modulatory, often through A2A receptors. oup.com
Presynaptic and Postsynaptic Neuromodulation by Adenosine Receptors
The neuromodulatory influence of adenosine receptor agonists like this compound is exerted through distinct mechanisms at both presynaptic and postsynaptic sites. nih.govjneurosci.org These actions collectively modulate neuronal excitability and communication.
Presynaptic Inhibition:
A primary role of adenosine, particularly through the A1 receptor, is the inhibition of neurotransmitter release from presynaptic terminals. jneurosci.orgnih.gov This is a crucial mechanism for controlling the strength of synaptic connections.
Mechanism of Action: Activation of presynaptic A1 receptors by an agonist leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in cyclic AMP (cAMP) levels. jneurosci.org This can also involve the modulation of voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the membrane and the release of neurotransmitters. oup.comnih.gov
Effects on Neurotransmission: This presynaptic inhibition affects the release of a variety of excitatory and inhibitory neurotransmitters, including glutamate (B1630785) and GABA. nih.gov For instance, in many brain regions, adenosine A1 receptor activation selectively inhibits glutamatergic (excitatory) synaptic transmission. nih.gov This can lead to a decrease in the frequency of spontaneous miniature excitatory postsynaptic currents (mEPSCs).
Postsynaptic Inhibition:
In addition to their presynaptic effects, adenosine receptor agonists also modulate the activity of the postsynaptic neuron.
Mechanism of Action: Postsynaptically, A1 receptor activation often leads to hyperpolarization of the neuronal membrane. jneurosci.org This is typically achieved by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which increases potassium efflux and makes the neuron less likely to fire an action potential. nih.govjneurosci.org
The differential localization and coupling of adenosine receptors on presynaptic and postsynaptic elements allow for a nuanced regulation of neural circuits. Research indicates that responses mediated by presynaptic A1 receptors may desensitize more slowly than those mediated by postsynaptic A1 receptors, suggesting a sustained ability to inhibit neurotransmitter release during prolonged receptor activation. nih.govjneurosci.org
The following table summarizes the general effects of adenosine receptor agonists on presynaptic and postsynaptic function, which are the likely actions of this compound in the central nervous system.
| Location | Receptor (Primarily) | Mechanism | Consequence |
| Presynaptic Terminal | A1 | Inhibition of voltage-gated Ca2+ channels; Inhibition of adenylyl cyclase | Decreased neurotransmitter release (e.g., glutamate) |
| Postsynaptic Neuron | A1 | Activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels | Hyperpolarization; Decreased neuronal excitability |
The table below details the specific research findings on the effects of adenosine receptor agonists on synaptic events.
| Synaptic Event | Effect of Adenosine Agonist | Primary Receptor Involved | Supporting Evidence |
| Evoked Excitatory Postsynaptic Currents (eEPSCs) | Inhibition | A1 | Agonists reduce the amplitude of eEPSCs. nih.gov |
| Evoked Inhibitory Postsynaptic Currents (eIPSCs) | Inhibition | A1 | Agonists reduce the amplitude of eIPSCs in some brain regions. nih.gov |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Decrease | A1 | Indicates a presynaptic site of action. |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Decrease | A1 | Suggests presynaptic inhibition of GABA release. nih.gov |
| Postsynaptic Membrane Potential | Hyperpolarization | A1 | Activation of GIRK channels leads to K+ efflux. oup.com |
Advanced Analytical Methods for N 6 Amido 3 Propyl Adenosine Research
Chromatographic Separation and Detection Techniques for Adenosine (B11128) Derivatives
Chromatographic techniques are fundamental to the analysis of adenosine derivatives, allowing for their separation from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nucleosides and their derivatives. helixchrom.comphytojournal.comzju.edu.cn Reversed-phase HPLC is a common approach, often utilizing C18 columns. phytojournal.com For instance, a method for analyzing adenosine and its derivatives in Cordyceps sinensis used a C18 column with a mobile phase of methanol (B129727) and water (20:80) under isocratic elution. phytojournal.com
Mixed-mode chromatography, which combines reversed-phase, HILIC (Hydrophilic Interaction Liquid Chromatography), and ion-exchange mechanisms, offers a versatile platform for separating complex mixtures of nucleosides and nucleotides. helixchrom.com This approach can provide longer retention times and enhanced selectivity compared to single-mode methods. helixchrom.com For example, an Amaze HD column has been used to separate a mixture of nucleosides including thymidine, uridine, deoxyadenosine, adenosine, deoxyguanosine, and guanosine (B1672433) using a mobile phase of acetonitrile/methanol with formic acid and ammonium (B1175870) formate. helixchrom.com
To enhance sensitivity, especially for low concentrations, fluorescence derivatization can be employed. Nucleotides can be converted to their 1, N6-etheno derivatives by reacting with chloroacetaldehyde, which can then be detected with high sensitivity. nih.gov
Below is a table summarizing various HPLC methods used for the analysis of adenosine and its derivatives:
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Amaze TCH | Amaze HD | ProtoSIL C18 |
| Separation Mode(s) | HILIC, Cation-exchange | Hydrogen-bonding, Cation-exchange | Reversed-phase |
| Mobile Phase | 10 mM Ammonium Acetate (pH 5.0) in Acetonitrile/Water | 0.1% Formic Acid and 0.01% Ammonium Formate in Acetonitrile/Methanol | Methanol/Water (20:80) |
| Detection | UV (255 nm) | UV (275 nm) | UV (254 nm) |
| Analytes | Adenosine, Adenine (B156593), Uracil, etc. helixchrom.com | Adenosine, Guanosine, Thymidine, etc. helixchrom.com | Adenosine, Cordycepin phytojournal.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Nucleosides and Nucleotides
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of nucleosides and nucleotides due to its high sensitivity and selectivity. creative-proteomics.comnih.govnih.gov This technique allows for the detection of compounds at femtomole levels and can distinguish between isobaric compounds. creative-proteomics.com It enables the simultaneous detection of numerous nucleotide species in a single run, which is a significant advantage over traditional methods. creative-proteomics.combiorxiv.org
Reversed-phase chromatography coupled with mass spectrometry is a common method for the simultaneous quantification of nucleosides and nucleotides from biological samples. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective separation technique, particularly for modified nucleosides. nih.govnih.gov HILIC-MS/MS methods have been developed for the targeted quantitative detection of various methylated adenosine modifications in human serum. frontiersin.org
The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode significantly enhances detection sensitivity and provides high confidence in the quantification of trace-level analytes. thermofisher.com This is particularly crucial for studying the roles of these molecules in various biological processes and for drug discovery. creative-proteomics.com
Here is a table detailing LC-MS/MS parameters for nucleoside analysis:
| Parameter | Method Example |
| Chromatography | Xbridge BEH amide column (HILIC) |
| Mass Spectrometer | Thermo Q Exactive™ Plus Hybrid Quadrupole-Orbitrap™ |
| Ionization Mode | Positive Ion Mode |
| Scan Type | Full-scan for measurement, MS2 for fragmentation confirmation |
| Application | Quantification of N6-methyladenosine (m6A) and adenosine in mRNA nih.gov |
Biophysical Techniques for Ligand-Receptor Interaction Characterization
Understanding how ligands like N(6)-(amido-3-propyl)adenosine interact with their target receptors is crucial for elucidating their mechanism of action.
Radioligand Binding Assays and Competition Curves for Adenosine Receptor Subtypes
Radioligand binding assays are a fundamental tool for characterizing the affinity of ligands for different adenosine receptor subtypes (A1, A2A, A2B, and A3). d-nb.inforesearchgate.net These assays typically involve incubating cell membranes expressing a specific receptor subtype with a radiolabeled ligand. nih.gov The ability of an unlabeled ligand, such as this compound, to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki value). d-nb.info
For example, to determine the affinity for A1 receptors, [3H]CCPA (2-chloro-N6-cyclopentyladenosine) is often used as the radioligand, while [3H]NECA (5'-N-ethylcarboxamidoadenosine) is used for A2A and A3 receptors. d-nb.info For the A2B receptor, the antagonist radioligand [3H]MRS 1754 has been developed. nih.gov Competition experiments with a range of concentrations of the test compound generate competition curves, from which the IC50 (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value can be calculated. d-nb.info The presence of guanosine 5'-(gamma-thio)triphosphate (GTPγS) can be used to assess whether a ligand is an agonist, as it reduces the binding affinity of agonists by uncoupling the receptor from its G protein. nih.gov
The table below shows typical radioligands used for different human adenosine receptor subtypes:
| Receptor Subtype | Radioligand | Reference Compound |
| A1 | [3H]CCPA | R-PIA d-nb.info |
| A2A | [3H]NECA | CGS-21680 d-nb.info |
| A2B | [3H]MRS 1754 | NECA nih.gov |
| A3 | [125I]AB-MECA | IB-MECA nih.goveurofinsdiscovery.com |
Functional Assays for Signaling Pathway Activation (e.g., Cyclic AMP Accumulation)
Functional assays are employed to determine the efficacy of a ligand, i.e., its ability to activate or inhibit a receptor's signaling pathway. For adenosine receptors, which are G protein-coupled receptors (GPCRs), a common functional assay measures the accumulation of cyclic AMP (cAMP). nih.govmdpi.com
A1 and A3 adenosine receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. d-nb.inforeactome.org Conversely, A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. d-nb.inforeactome.org To measure the inhibitory effect of A1/A3 agonists, adenylyl cyclase is often stimulated with forskolin, and the ability of the agonist to reduce this stimulated cAMP accumulation is quantified. nih.gov The potency of the ligand is expressed as its EC50 or IC50 value. nih.gov For instance, this compound has been shown to act on adenosine A2 receptors in the pituitary, which would lead to an increase in cAMP. nih.gov
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding ligand-receptor interactions at a molecular level and for designing new, more selective ligands. nih.gov When the three-dimensional structure of the receptor is known, either from X-ray crystallography or homology modeling, structure-based drug design methods like molecular docking can be applied. benthamscience.comnih.gov
Molecular docking simulations can predict the binding mode of a ligand, such as this compound, within the receptor's binding site. nih.gov This allows for the identification of key amino acid residues involved in the interaction. nih.gov Molecular dynamics (MD) simulations can further refine the model of the ligand-receptor complex and provide insights into the dynamic nature of the interaction and the conformational changes involved in receptor activation. mdpi.com
When a receptor's structure is unknown, ligand-based methods, such as the development of pharmacophore models and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can be used. benthamscience.com These models are built based on the structures and activities of a series of known ligands and can be used to predict the activity of new compounds. benthamscience.com
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic nature of this compound when bound to its receptor targets, primarily the adenosine receptors (ARs). nih.gov These simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational changes and interaction patterns that are crucial for understanding ligand binding and receptor activation. nih.govsemanticscholar.org
Detailed Research Findings:
Researchers have employed MD simulations to explore the binding of N(6)-substituted adenosine analogs, including this compound, to various adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov These studies have been instrumental in elucidating the structural basis for the compound's affinity and selectivity. For instance, simulations can reveal the specific amino acid residues within the receptor's binding pocket that form key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. nih.gov
One area of focus has been the conformational flexibility of both the ligand and the receptor upon binding. nih.govresearchgate.net MD simulations have shown that the N6-substituent of adenosine analogs can adopt various orientations, and identifying the most stable binding pose is critical for rational drug design. nih.gov The simulations can also capture the subtle, yet significant, allosteric modulations that this compound might induce in the receptor, influencing its signaling pathways. nih.gov
Furthermore, MD simulations are used to assess the stability of the ligand-receptor complex over time. researchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, researchers can gauge the stability of the binding and identify flexible regions of the complex. researchgate.net This information is vital for predicting the duration of the ligand's effect and for designing analogs with improved binding stability.
A key aspect explored through MD simulations is the role of water molecules in the binding interface. These simulations can reveal the presence of conserved water molecules that mediate interactions between the ligand and the receptor, providing an additional layer of complexity to the binding event that can be exploited in drug design.
The insights gained from MD simulations of this compound and related compounds in complex with adenosine receptors are summarized in the table below.
| Simulation Aspect | Key Findings |
| Binding Pose and Interactions | Identification of key amino acid residues in the binding pocket that form stable interactions with the N6-propylamido group. Revelation of the importance of specific hydrogen bonds and hydrophobic contacts for high-affinity binding. |
| Conformational Dynamics | Characterization of the conformational changes in the receptor upon ligand binding, including the movement of transmembrane helices and extracellular loops. mdpi.com |
| Ligand Flexibility | Determination of the preferred torsion angles of the N6-substituent, which influences the overall shape and fit of the ligand within the binding site. nih.gov |
| Complex Stability | Assessment of the stability of the ligand-receptor complex over nanosecond-scale simulations, providing confidence in the predicted binding mode. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For this compound and its analogs, QSAR studies are pivotal in identifying the key molecular descriptors that govern their potency and selectivity towards adenosine receptors. researchgate.net
Detailed Research Findings:
QSAR studies on N6-substituted adenosine analogs typically involve the calculation of a wide range of molecular descriptors. researchgate.netmdpi.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.net By correlating these descriptors with experimentally determined biological activities (such as binding affinity or functional potency), a predictive QSAR model can be developed. researchgate.netnih.gov
These models are often generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized, analogs of this compound. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov
For instance, a QSAR study on a series of N6-substituted adenosine derivatives might reveal that the size and hydrophobicity of the N6-substituent are critical for high-affinity binding to the A1 adenosine receptor. nih.gov The model could further quantify this relationship, indicating the optimal range for these properties to maximize activity.
The table below presents a hypothetical example of descriptors and their influence on the activity of N6-substituted adenosine analogs, as might be derived from a QSAR study.
| Descriptor Category | Specific Descriptor | Influence on A1 Receptor Affinity |
| Steric | Molecular Volume | A moderate volume is optimal; excessively bulky groups can lead to steric clashes and reduced affinity. |
| Electronic | Partial Charge on N6-nitrogen | A specific partial charge distribution can enhance hydrogen bonding with receptor residues. |
| Hydrophobic | LogP | A moderate lipophilicity is generally favored for good membrane permeability and binding. |
| Topological | Wiener Index | This index, related to molecular branching, can influence the overall shape and fit of the ligand in the binding pocket. |
Future Research Directions and Unexplored Avenues for N 6 Amido 3 Propyl Adenosine
Elucidation of Specific Downstream Signaling Pathways in Various Tissues and Cellular Contexts
N(6)-(Amido-3-propyl)adenosine, also known as Agr 529, has been shown to exert tissue-specific effects, primarily through its interaction with adenosine (B11128) receptors. Research indicates it functions as an agonist at A1 purine (B94841) receptors in adipose tissue, leading to a potent inhibition of lipolysis. nih.gov Conversely, it appears to act on A2 receptors in the pituitary, resulting in an increase in plasma corticosterone (B1669441) levels in rats. nih.gov
Adenosine receptors are G-protein coupled receptors (GPCRs); A1 receptors typically couple to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. accscience.commdpi.com In contrast, A2A and A2B receptors couple to stimulatory G-proteins (Gαs), which activate adenylyl cyclase and increase cAMP. accscience.commdpi.com
The precise downstream signaling cascades initiated by this compound in these different contexts are not fully understood. Future research should aim to delineate these pathways comprehensively. For instance, in adipocytes, it is crucial to identify the specific protein kinase A (PKA) substrates and lipases that are modulated following A1 receptor activation by this compound. In pituitary cells, the link between A2 receptor-mediated cAMP elevation and the transcriptional machinery governing corticosterone synthesis needs to be established.
Table 1: Known vs. Unexplored Signaling Aspects of this compound
| Tissue/Cell Context | Known Information | Key Unanswered Questions for Future Research |
| Adipose Tissue | Acts as an agonist on A1 purine receptors, inhibiting lipolysis. nih.gov | What are the specific downstream effectors of Gαi signaling beyond cAMP inhibition? Which specific hormone-sensitive lipases are targeted? Does it induce β-arrestin signaling? |
| Pituitary Gland | Increases plasma corticosterone via presumed A2 receptor action. nih.gov | Which A2 receptor subtype (A2A or A2B) is involved? What are the transcription factors activated by the Gαs-cAMP pathway to stimulate corticosterone production? |
| Other Tissues | Effects in other tissues are largely uncharacterized. | What are its effects and downstream signaling pathways in the cardiovascular, central nervous, and immune systems where adenosine receptors are prevalent? accscience.com |
Investigation of Cross-Talk with Other Receptor Systems Beyond Canonical Adenosine Receptors
G-protein coupled receptors are known to form heterodimers or larger oligomeric complexes, which can lead to novel pharmacological and signaling properties. mdpi.com For example, studies have demonstrated direct interactions and functional cross-talk between A2A and A3 adenosine receptors. mdpi.com Such interactions for this compound have not been investigated.
A significant unexplored avenue is whether this compound's effects are modulated by or can modulate other receptor systems. In adipose tissue, its A1-mediated effects could potentially intersect with signaling from insulin (B600854) or catecholamine receptors, which are critical regulators of lipolysis. In the pituitary, its actions could be integrated with those of other hypothalamic-releasing hormones. Future studies could employ techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) in cell lines co-expressing adenosine receptors with other relevant GPCRs to screen for physical interactions. Functional assays would then be needed to determine the physiological consequence of any identified receptor cross-talk.
Exploration of Novel Structural Modifications for Enhanced Selectivity and Efficacy
The structure of this compound offers multiple sites for chemical modification to potentially enhance its selectivity for specific adenosine receptor subtypes and improve its efficacy. Structure-activity relationship (SAR) studies on other adenosine derivatives provide a roadmap for this exploration. nih.govnih.gov Modifications are typically explored at the N6- and C2-positions of the purine ring and the 5'-position of the ribose moiety. unife.it
For instance, altering the length or properties of the N6-(amido-3-propyl) side chain could fine-tune its fit within the A1 or A2 receptor binding pockets. Introducing substituents at the C2 position of the adenine (B156593) ring is a common strategy to enhance affinity and selectivity for the A3 receptor, which could be explored to create analogs with novel pharmacological profiles. nih.govacs.org Furthermore, rigidifying the molecule by replacing the ribose with a bicyclo[3.1.0]hexane system, creating an (N)-methanocarba analog, has been shown to produce highly potent and selective agonists for other adenosine receptors. researchgate.net A known prodrug, Agr 540, demonstrates that derivatization is a viable strategy. nih.gov
Table 2: Potential Structural Modifications of this compound
| Modification Site | Proposed Change | Potential Goal | Rationale from Analog Studies |
| N6-Side Chain | Vary length of the propyl chain; replace amide with other functional groups. | Enhance A1 or A2 selectivity; alter efficacy (full vs. partial agonist). | N6-substitutions are a primary determinant of adenosine receptor affinity and selectivity. nih.govresearchgate.net |
| C2-Purine Ring | Introduce small alkyl or arylethynyl groups. | Increase A3 affinity/selectivity; create dual-acting ligands. | C2-substitutions are known to significantly modulate A3 receptor interactions. nih.govacs.org |
| Ribose Moiety | Replace with a rigid (N)-methanocarba scaffold. | Increase potency and metabolic stability; lock in a receptor-preferred conformation. acs.orgresearchgate.net | Rigidified analogs often show enhanced affinity and efficacy. researchgate.net |
| 5'-Position | Convert the 5'-hydroxyl to a 5'-N-methylcarboxamide. | Enhance A3 affinity. | The 5'-uronamide modification is a hallmark of potent A3 agonists like IB-MECA. unife.it |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights
Current understanding of this compound's effects is based on conventional animal models, such as rats and rabbits with induced hypertriglyceridemia, and functional assays in whole animals. nih.govnih.gov While valuable, these models offer limited insight into cell-autonomous mechanisms and human-specific responses.
Future research would benefit immensely from the development and application of more advanced models.
In Vitro Models: Moving beyond simple recombinant cell lines, researchers could utilize primary cell cultures from various human tissues (e.g., adipocytes, hepatocytes, pituitary cells) to study the compound's effects in a more physiologically relevant context. The development of three-dimensional (3D) organoid or "organ-on-a-chip" models, such as an adipose-tissue-on-a-chip, would allow for the study of tissue-level responses and interactions between different cell types under controlled conditions.
In Vivo Models: The use of transgenic animals, particularly tissue-specific adenosine receptor knockout mice, would be invaluable for definitively confirming the compound's mechanism of action. For example, observing a blunted antilipolytic response to this compound in mice with an adipocyte-specific knockout of the A1 receptor would provide conclusive evidence for its primary target in that tissue.
Application of Multi-Omics Technologies to Uncover Broader Biological Roles
The full biological impact of this compound is likely far broader than its currently known effects on lipid and corticosterone levels. Multi-omics technologies offer a powerful, unbiased approach to uncover these wider roles by simultaneously measuring thousands of molecular changes. nih.govfrontlinegenomics.com
Transcriptomics: Using RNA sequencing (RNA-seq) on tissues or cells treated with the compound can reveal its impact on global gene expression. This could identify entire biological pathways and regulatory networks that are modulated, pointing towards previously unknown functions in areas like inflammation, cell growth, or immune response. frontiersin.org
Proteomics: Advanced mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) that occur downstream of receptor activation. This would provide a detailed map of the signaling pathways engaged by the compound.
Metabolomics: By profiling the full spectrum of small-molecule metabolites in plasma or tissue samples, metabolomics can provide a comprehensive snapshot of the systemic metabolic shifts induced by this compound. researchgate.net This could uncover effects on amino acid, carbohydrate, or nucleotide metabolism that are not captured by standard lipid panels.
Integrating these multi-omics datasets would provide a holistic view of the compound's mechanism of action and could reveal novel biomarkers of its activity and potentially new therapeutic applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N(6)-(Amido-3-propyl)adenosine, and how can purity be optimized during synthesis?
- Methodology : Solid-phase synthesis or solution-phase coupling is typically employed for adenosine derivatives. For example, amine-functionalized adenosine analogs (e.g., N6-Succinyl Adenosine) are synthesized via carbodiimide-mediated amide bond formation . Purity optimization requires HPLC (≥95% purity) with UV detection at 260 nm, validated using reference standards . Post-synthesis characterization via -NMR and mass spectrometry (e.g., ESI-MS) is critical to confirm structural integrity .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using buffers (pH 3–9) at 25°C, 4°C, and −20°C. Monitor degradation via UPLC-MS over 30 days, comparing results to deuterated analogs (e.g., N6-Succinyl Adenosine-D3) as internal controls . Stability thresholds should align with ICH guidelines for small molecules.
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodology : LC-MS/MS with MRM (multiple reaction monitoring) is preferred for sensitivity. For example, adenosine derivatives like 2-chloro-adenosine analogs are quantified using a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile . Calibration curves should be validated against certified reference materials (e.g., USP/EP standards) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported adenosine receptor binding affinities for N(6)-modified analogs?
- Methodology : Use competitive binding assays (e.g., -CCPA for A receptors) with standardized membrane preparations. Discrepancies may arise from differences in assay conditions (e.g., Mg concentration). Normalize data to reference agonists (e.g., NECA) and validate via orthogonal methods like cAMP inhibition assays .
Q. What experimental designs are optimal for studying the metabolic fate of this compound in hepatic models?
- Methodology : Use primary hepatocytes or microsomal incubations with NADPH cofactors. Track metabolites via high-resolution Orbitrap MS and compare to databases (e.g., PubChem ). For ambiguous peaks, employ stable isotope tracing (e.g., -labeled adenosine backbones) .
Q. How can researchers differentiate between on-target and off-target effects of this compound in cellular assays?
- Methodology : Combine genetic knockdown (siRNA for adenosine receptors) with pharmacological inhibition (e.g., DPCPX for A). Use transcriptomics (RNA-seq) to identify non-canonical pathways. Validate findings in receptor-null cell lines .
Q. What strategies mitigate batch-to-batch variability in biological activity studies of adenosine derivatives?
- Methodology : Implement strict QC protocols:
- Synthesis : Document reaction yields and purity for each batch .
- Bioassays : Include positive controls (e.g., adenosine 5'-monophosphate ) and normalize activity to baseline receptor expression levels.
- Data reporting : Use standardized formats like MIAME for omics data .
Methodological Challenges & Contradictions
Q. Why do discrepancies arise in the reported solubility of this compound across studies?
- Analysis : Solubility varies with counterion choice (e.g., sodium vs. free acid) and solvent systems. Use the shake-flask method with UV quantification in PBS (pH 7.4) and DMSO. Cross-validate with computational models (e.g., LogP predictions via PubChem ).
Q. How should researchers address conflicting data on the compound’s enzymatic hydrolysis rates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
